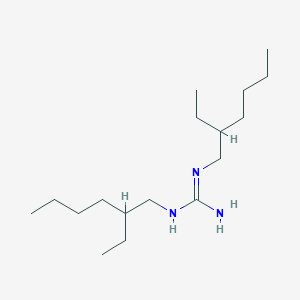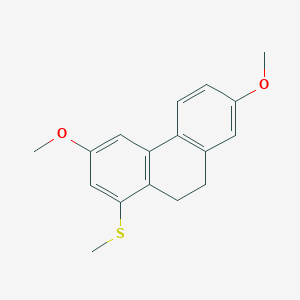![molecular formula C20H24Si2 B14298169 (But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane] CAS No. 121001-62-5](/img/structure/B14298169.png)
(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane] is a chemical compound with the molecular formula C20H24Si2 and a molecular weight of 320.57556 g/mol . This compound is known for its unique structure, which includes a buten-3-yne backbone with dimethyl(phenyl)silane groups attached at both ends .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane] typically involves the reaction of appropriate silane precursors with buten-3-yne intermediates. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is common to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane] can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce silanol derivatives, while reduction reactions may yield silane derivatives .
Scientific Research Applications
(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane] has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Mechanism of Action
The mechanism of action of (But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane] involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]
- (But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]
Uniqueness
(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane] is unique due to its specific structural features, such as the buten-3-yne backbone and the dimethyl(phenyl)silane groups. These features confer distinct chemical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
121001-62-5 |
|---|---|
Molecular Formula |
C20H24Si2 |
Molecular Weight |
320.6 g/mol |
IUPAC Name |
4-[dimethyl(phenyl)silyl]but-1-en-3-ynyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C20H24Si2/c1-21(2,19-13-7-5-8-14-19)17-11-12-18-22(3,4)20-15-9-6-10-16-20/h5-11,13-17H,1-4H3 |
InChI Key |
VANIGBMFPKZBQN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C=CC#C[Si](C)(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B14298108.png)
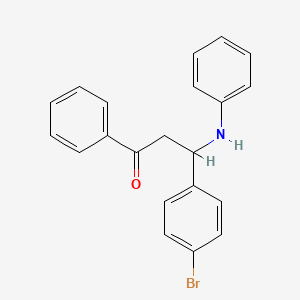
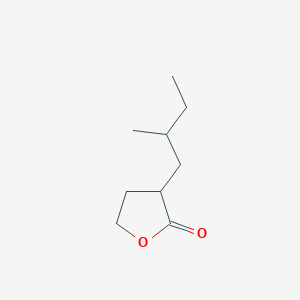
![Formamide, N,N-bis[2-(formylamino)ethyl]-](/img/structure/B14298131.png)


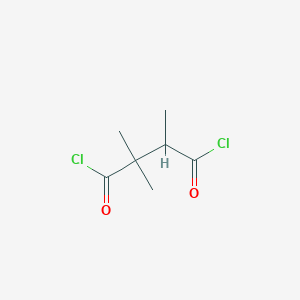
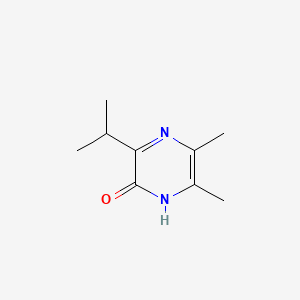
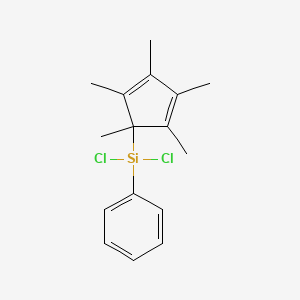
![2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14298170.png)
